molecular formula C19H18N4O4S B2359303 N-(4-(3-((3-acetamidophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021256-60-9

N-(4-(3-((3-acetamidophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Cat. No. B2359303
CAS RN: 1021256-60-9
M. Wt: 398.44
InChI Key: SWUYDSORHCDVCX-UHFFFAOYSA-N
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Description

“N-(4-(3-((3-acetamidophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide” is a chemical compound with immense potential in scientific research. It is part of a class of compounds known as 2-amino-4-phenylthiazole derivatives .


Synthesis Analysis

The compound was synthesized according to the structural characteristics of crizotinib . The obtained compounds were characterized using 1H NMR, 13C NMR, and HRMS .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 206.7°C–208.0°C .

Scientific Research Applications

Antiallergic Activity

  • A study describes the synthesis and antiallergic activity of a series of compounds similar to N-(4-(3-((3-acetamidophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide, demonstrating potent antiallergic effects in rats (Georgiev et al., 1987).

Antimicrobial and Antifungal Properties

  • Another research focuses on the antimicrobial activity of a thiazole-based heterocyclic amide, showing effectiveness against various bacteria and fungi, suggesting potential medical applications (Cakmak et al., 2022).
  • A different study synthesized and evaluated the antimicrobial properties of related compounds, showing promising results against various microbial species (Incerti et al., 2017).

Synthesis and Characterization

  • Research involving the synthesis, characterization, and biological activity of similar compounds has been conducted, highlighting the versatile applications in chemical synthesis (Aleksandrov et al., 2017).

Potential Anticancer Activity

  • A study elaborates on the synthesis of derivatives and their observed radical-binding activity, along with cytotoxic activity against certain tumor cells, suggesting potential in cancer research (Zykova et al., 2018).

Electrophilic Substitution Reactions

  • Research on electrophilic substitution reactions involving similar compounds has been conducted, contributing to the understanding of chemical properties and reactivity (Aleksandrov et al., 2017).

Mechanism of Action

The compound was evaluated for its in vitro antiproliferative activity against A549, HeLa, HT29, and Karpas299 human cancer cell lines . Some of these compounds exhibited significant antiproliferative activity . A molecular docking study suggests that the target compounds were potential inhibitors .

properties

IUPAC Name

N-[4-[3-(3-acetamidoanilino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-12(24)20-13-4-2-5-14(10-13)21-17(25)8-7-15-11-28-19(22-15)23-18(26)16-6-3-9-27-16/h2-6,9-11H,7-8H2,1H3,(H,20,24)(H,21,25)(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUYDSORHCDVCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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